(S)-(-)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid
(S)-(-)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid
Brand Name:
Vulcanchem
CAS No.:
17561-26-1
VCID:
VC20799717
InChI:
InChI=1S/C6H7ClN2O2/c7-5(6(10)11)1-4-2-8-3-9-4/h2-3,5H,1H2,(H,8,9)(H,10,11)/t5-/m0/s1
SMILES:
C1=C(NC=N1)CC(C(=O)O)Cl
Molecular Formula:
C6H7ClN2O2
Molecular Weight:
174.58 g/mol
(S)-(-)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid
CAS No.: 17561-26-1
Cat. No.: VC20799717
Molecular Formula: C6H7ClN2O2
Molecular Weight: 174.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17561-26-1 |
|---|---|
| Molecular Formula | C6H7ClN2O2 |
| Molecular Weight | 174.58 g/mol |
| IUPAC Name | (2S)-2-chloro-3-(1H-imidazol-5-yl)propanoic acid |
| Standard InChI | InChI=1S/C6H7ClN2O2/c7-5(6(10)11)1-4-2-8-3-9-4/h2-3,5H,1H2,(H,8,9)(H,10,11)/t5-/m0/s1 |
| Standard InChI Key | JZLQYMHAXPPICX-YFKPBYRVSA-N |
| Isomeric SMILES | C1=C(NC=N1)C[C@@H](C(=O)O)Cl |
| SMILES | C1=C(NC=N1)CC(C(=O)O)Cl |
| Canonical SMILES | C1=C(NC=N1)CC(C(=O)O)Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator